7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Overview
Description
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from simpler starting materials.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types and numbers of atoms, the arrangement of those atoms, and the bonds between them.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including the reactants, products, and conditions necessary for those reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Medicinal Applications
- This compound has been explored in the synthesis of novel heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showing potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Activity
- Research has indicated that derivatives of this compound exhibit antibacterial activity against E. coli and S. aureus, underlining its potential in addressing bacterial infections (Quy et al., 2022).
Phosphodiesterase Inhibitors
- Some derivatives of this compound have been identified as potent phosphodiesterase type 4 inhibitors, with implications for their use in inflammatory conditions (Raboisson et al., 2003).
Molecular and Electronic Analysis
- Studies have also involved the molecular and electronic analysis of related compounds, focusing on their nonlinear optical properties and spectroscopic characteristics (Beytur & Avinca, 2021).
Antimicrobial Activity and Synthetic Pathways
- Research on similar heterocyclic structures has highlighted their potential in antimicrobial applications and the development of new synthetic pathways (El-Agrody et al., 2001).
Safety And Hazards
This would involve a discussion of the compound’s potential hazards, such as its toxicity, flammability, or reactivity, and appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general information is helpful. If you have more specific questions about a particular type of analysis, feel free to ask!
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-2,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-15-20(11-16-3-7-18(23)8-4-16)21(28)27-14-26(13-24-22(27)25-15)12-17-5-9-19(29-2)10-6-17/h3-10H,11-14H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBLJGBPDNTBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CN(CNC2=N1)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104205 | |
Record name | 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydro-3-[(4-methoxyphenyl)methyl]-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401104205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one | |
CAS RN |
1374509-74-6 | |
Record name | 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydro-3-[(4-methoxyphenyl)methyl]-8-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 7-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydro-3-[(4-methoxyphenyl)methyl]-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401104205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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